![molecular formula C10H21NO B1428120 [1-(2-Ethoxyethyl)cyclopentyl]methanamine CAS No. 1281229-10-4](/img/structure/B1428120.png)
[1-(2-Ethoxyethyl)cyclopentyl]methanamine
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Overview
Description
“[1-(2-Ethoxyethyl)cyclopentyl]methanamine” is a chemical compound with the CAS Number: 1281229-10-4 . It has a molecular weight of 171.28 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of “[1-(2-Ethoxyethyl)cyclopentyl]methanamine” is C10H21NO . The InChI code for this compound is 1S/C10H21NO/c1-2-12-8-7-10(9-11)5-3-4-6-10/h2-9,11H2,1H3 .Physical And Chemical Properties Analysis
“[1-(2-Ethoxyethyl)cyclopentyl]methanamine” has a predicted boiling point of 230.5±13.0 °C and a predicted density of 0.907±0.06 g/cm3 . The pKa of the compound is predicted to be 10.27±0.29 .Safety and Hazards
The safety information for “[1-(2-Ethoxyethyl)cyclopentyl]methanamine” indicates that it has the GHS05 and GHS07 pictograms . The signal word for this compound is “Danger” and it has hazard statements H315, H318, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
[1-(2-ethoxyethyl)cyclopentyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-12-8-7-10(9-11)5-3-4-6-10/h2-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBOTMSCERGPLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1(CCCC1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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